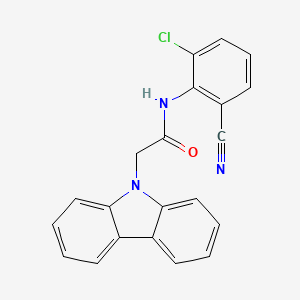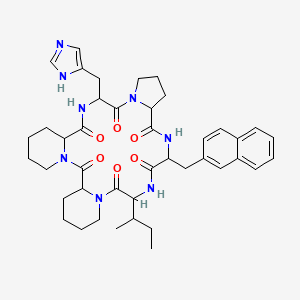
Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 366948 is an oxytocin receptor antagonist.
Scientific Research Applications
Electronic Structure and Chemical Properties
- The electronic structure and chemical properties of cyclic dipeptides, including variants similar to Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl), have been extensively studied. Research indicates that the valence spectra of cyclic dipeptides are characterized by a restricted set of outer valence orbitals, which are separated by a gap from most other valence orbitals. These studies help in understanding the basic chemical properties associated with the central diketopiperazine ring and the additional functional groups in such cyclic dipeptides (Arachchilage et al., 2012).
Synthesis and Biological Screening
- Efforts have been made toward the synthesis and biological screening of cyclic tetrapeptides, closely related to Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl). For instance, the synthesis of cyclo-(isoleucyl-prolyl-leucyl-alanyl) has been achieved using a solution-phase technique, and bioactivity results indicated the potential antifungal and antihelmintic capabilities of the synthesized peptide (Dahiya & Gautam, 2010).
Adsorption Properties on Surfaces
- The adsorption properties of cyclic dipeptides on surfaces like Au(111) and Cu(110) have been probed using techniques such as Soft X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. These studies provide insights into the electronic and adsorption properties of cyclic dipeptides and indicate weak chemisorption on surfaces such as Au(111) (Plekan et al., 2014).
Antivirulence and Antibiofilm Efficacy
- Cyclic dipeptides, similar to Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl), have demonstrated significant antivirulence efficacy against pathogens. For example, cyclo(l-leucyl-l-prolyl) exhibited non-bactericidal dose-dependent antibiofilm efficacy and inhibited various virulence traits of pathogens, revealing its potential as a novel agent for controlling infections (Gowrishankar et al., 2016).
Structural Insights and Inhibition Mechanisms
- Detailed structural analysis and investigation into the inhibition mechanisms of cyclic dipeptides have provided profound insights. Cyclo(L-prolyl-L-phenylalanyl), for instance, was found to inhibit DNA topoisomerase I activity, suggesting that certain cyclic dipeptides may act as novel inhibitors for specific cellular functions (Rhee, 2002).
properties
CAS RN |
127819-97-0 |
|---|---|
Product Name |
Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl) |
Molecular Formula |
C42H54N8O6 |
Molecular Weight |
766.94 |
IUPAC Name |
23-butan-2-yl-11-(1H-imidazol-5-ylmethyl)-20-(naphthalen-2-ylmethyl)-3,10,13,19,22,25-hexazatetracyclo[23.4.0.03,8.013,17]nonacosane-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C42H54N8O6/c1-3-26(2)36-42(56)50-19-9-7-14-35(50)41(55)49-18-8-6-13-33(49)39(53)46-32(23-30-24-43-25-44-30)40(54)48-20-10-15-34(48)38(52)45-31(37(51)47-36)22-27-16-17-28-11-4-5-12-29(28)21-27/h4-5,11-12,16-17,21,24-26,31-36H,3,6-10,13-15,18-20,22-23H2,1-2H3,(H,43,44)(H,45,52)(H,46,53)(H,47,51) |
InChI Key |
ILLSOIRJMQNTIA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC6=CC=CC=C6C=C5)CC7=CN=CN7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L 366948; L-366948; L366948; L 366,948; L-366,948; L366,948; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
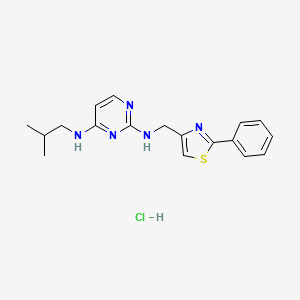
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)
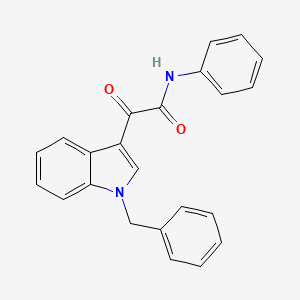

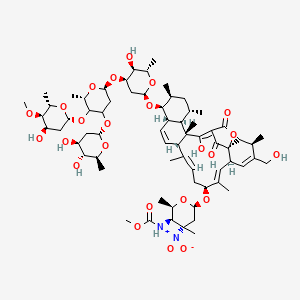
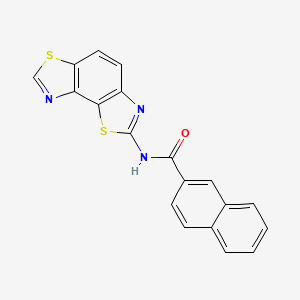
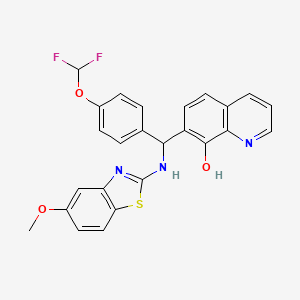
![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)
